molecular formula C12H16O5 B3040752 5-O-Benzyl-D-ribofuranose CAS No. 23568-35-6

5-O-Benzyl-D-ribofuranose

Cat. No.: B3040752
CAS No.: 23568-35-6
M. Wt: 240.25 g/mol
InChI Key: MCJZBXPFRYQYPY-KBIHSYGRSA-N
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Description

5-O-Benzyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring pentose sugar. This compound is characterized by the presence of a benzyl group attached to the fifth carbon of the ribofuranose ring. It is commonly used in organic synthesis and has significant applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Benzyl-D-ribofuranose typically involves the protection of hydroxyl groups on D-ribose, followed by selective benzylation at the fifth position. One common method includes the use of benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-O-Benzyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of D-ribofuranose, such as benzylated alcohols, acids, and other substituted compounds .

Scientific Research Applications

5-O-Benzyl-D-ribofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-O-Benzyl-D-ribofuranose involves its interaction with various molecular targets. In medicinal chemistry, it acts as a building block for nucleoside analogs, which inhibit viral replication by incorporating into viral DNA or RNA. This disrupts the normal function of viral polymerases and halts the replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Benzyl-D-ribofuranose is unique due to its specific benzylation at the fifth position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleoside analogs and other complex organic molecules .

Properties

IUPAC Name

(3R,4S,5R)-5-(phenylmethoxymethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-10-9(17-12(15)11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJZBXPFRYQYPY-KBIHSYGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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